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molecular formula C8H9FN2O2S B8486630 5-Fluoro-2,3-dihydro-1H-indole-6-sulfonic acid amide

5-Fluoro-2,3-dihydro-1H-indole-6-sulfonic acid amide

Cat. No. B8486630
M. Wt: 216.23 g/mol
InChI Key: RQGSUENLZOZNHF-UHFFFAOYSA-N
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Patent
US06166064

Procedure details

A mixture of 3.6 grams of 1-Acetyl-5-fluoro-2,3-dihydro-1H-indole-6-sulfonic acid amide and 30 ml of 2N sodium hydroxide was heated at 100° C. for 3 hours. The reaction was cooled and the pH was adjusted to 7.0 with acetic acid. The resulting precipitate was filtered to give 3.0 grams of the titled compound.
Name
1-Acetyl-5-fluoro-2,3-dihydro-1H-indole-6-sulfonic acid amide
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([F:17])=[C:10]([S:13]([NH2:16])(=[O:15])=[O:14])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>C(O)(=O)C>[F:17][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[S:13]([NH2:16])(=[O:15])=[O:14])[NH:4][CH2:5][CH2:6]2 |f:1.2|

Inputs

Step One
Name
1-Acetyl-5-fluoro-2,3-dihydro-1H-indole-6-sulfonic acid amide
Quantity
3.6 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)S(=O)(=O)N)F
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CCNC2=CC1S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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